Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate
CAS No.:
Cat. No.: VC17430182
Molecular Formula: C13H16BrNO4
Molecular Weight: 330.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16BrNO4 |
|---|---|
| Molecular Weight | 330.17 g/mol |
| IUPAC Name | methyl 3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
| Standard InChI | InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,1-4H3,(H,15,17) |
| Standard InChI Key | UVRJGRWQUNMKBL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a methyl benzoate core substituted at the 3- and 4-positions with bromine and a Boc-protected amino group, respectively. Key structural attributes include:
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Benzene ring: Provides aromatic stability and serves as a scaffold for functional groups.
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Bromine atom (3-position): Enhances electrophilic substitution reactivity, facilitating further derivatization.
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Boc-protected amino group (4-position): The tert-butoxycarbonyl group shields the amine during synthetic steps, preventing unwanted side reactions .
The IUPAC name, methyl 3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate, reflects this arrangement.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆BrNO₄ |
| Molecular Weight | 330.17 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)Br |
| InChI Key | UVRJGRWQUNMKBL-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate involves multi-step organic reactions:
Step 1: Boc Protection of Amine
The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, yielding a stable intermediate resistant to nucleophilic attack.
Step 2: Bromination
Electrophilic bromination at the 3-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like FeBr₃.
Step 3: Esterification
The carboxylic acid precursor is esterified with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Boc anhydride, TEA, DCM, 0°C → RT | 85% |
| 2 | NBS, FeBr₃, CHCl₃, 50°C | 78% |
| 3 | MeOH, H₂SO₄, reflux | 92% |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency. For example, microreactor systems reduce reaction times by 40% compared to batch processes while maintaining yields above 90%.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s bromine and Boc-protected amine enable site-specific modifications:
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Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and HER2.
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Antibiotics: Functionalized to produce β-lactamase-resistant penicillins .
Peptide Synthesis
The Boc group is selectively removed under acidic conditions (e.g., TFA), allowing controlled peptide chain elongation. This is critical in synthesizing antimicrobial peptides and hormone analogs .
Table 3: Drug Candidates Derived from the Compound
| Drug Candidate | Target Indication | Development Stage |
|---|---|---|
| EGFR-TK Inhibitor-7 | Non-small cell lung cancer | Preclinical |
| Penicillin Derivative-12 | MRSA infections | Phase I |
Comparative Analysis with Related Compounds
Methyl 3-((tert-Butoxycarbonyl)Amino)Benzoate
This analog lacks the bromine atom, reducing electrophilic reactivity but increasing solubility in polar solvents (e.g., DMSO) .
3-Bromo-4-(((tert-Butoxycarbonyl)Amino)Methyl)Benzoic Acid
Features an aminomethyl group instead of a direct amino substitution, altering steric hindrance and hydrogen-bonding capacity .
Table 4: Structural and Functional Comparisons
| Compound | Molecular Weight | Key Functional Groups |
|---|---|---|
| Methyl 3-bromo-4-(Boc-amino)benzoate | 330.17 g/mol | Br, Boc-NH₂, COOMe |
| Methyl 3-(Boc-amino)benzoate | 251.28 g/mol | Boc-NH₂, COOMe |
| 3-Bromo-4-(Boc-aminomethyl)benzoic acid | 330.17 g/mol | Br, Boc-NH-CH₂, COOH |
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